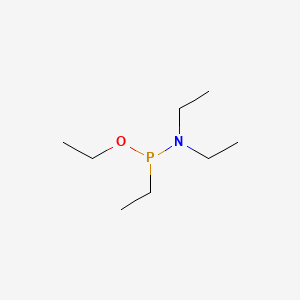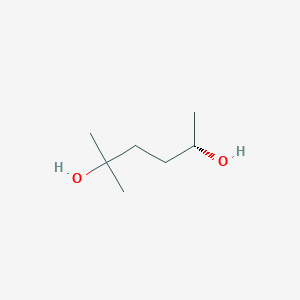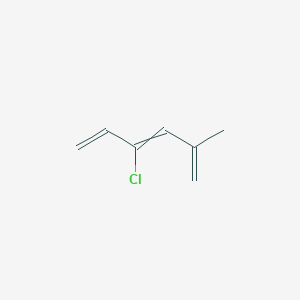
Phosphine, ethyl-ethoxy-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, ethyl-ethoxy-(diethylamino)- is an organophosphorus compound with the molecular formula C₈H₂₀NOP and a molecular weight of 177.2243 g/mol . This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Alkyl halides or other electrophiles.
Complexation: Transition metal salts such as palladium or platinum salts.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another tertiary phosphine widely used in catalysis.
Triethylphosphine: Similar in structure but with different alkyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with methoxy-substituted phenyl groups.
Uniqueness
Phosphine, ethyl-ethoxy-(diethylamino)- is unique due to its specific ethyl-ethoxy and diethylamino substituents, which can impart different electronic and steric properties compared to other tertiary phosphines. These properties can influence its reactivity and the types of complexes it forms with transition metals .
Propiedades
Número CAS |
59150-16-2 |
|---|---|
Fórmula molecular |
C8H20NOP |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3 |
Clave InChI |
CAHRICHTJWNNIC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)






![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)



